molecular formula C8H4Cl2N2S2 B392985 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine CAS No. 174969-54-1

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine

Cat. No.: B392985
CAS No.: 174969-54-1
M. Wt: 263.2g/mol
InChI Key: UKVZDQXUGYXTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H4Cl2N2S2 . It is used for research purposes.


Synthesis Analysis

The synthesis of “this compound” involves a three-stage method. This approach includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which were then converted into 4-[(4-chloroethyl)piperazine-1-yl]-5H-1,2,3-dithiazole-5-imines, alkylating azoles at the final stage .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H4Cl2N2S2. It has an average mass of 263.167 Da and a mono-isotopic mass of 261.919281 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C8H4Cl2N2S2, an average mass of 263.167 Da, and a mono-isotopic mass of 261.919281 Da .

Scientific Research Applications

Heterocyclic Synthesis

The research on 1,2,3-Dithiazole Chemistry emphasizes its utility in heterocyclic synthesis, notably in creating new heterocycles through assisted ring opening and ring closure reactions. This synthesis pathway is highlighted by the transformation of N-(pyrid-3-yl)-4-chloro-1,2,3-dithiazol-5H-imine into various novel compounds, showcasing its versatility in organic chemistry and potential applications in pharmaceuticals and materials science (Christoforou, Koutentis, & Michaelidou, 2006).

Antimicrobial Activity

In a study on the synthesis and antimicrobial activity of heterocyclic compounds, 4-chlorophenol, a related compound, served as a starting material to synthesize antimicrobial agents. The study demonstrates the significance of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine derivatives in developing new pharmaceuticals with potential applications in combating microbial infections (Wanjari, 2020).

Corrosion Inhibition

Dithiazolidines, with a structural resemblance to this compound, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in industrial maintenance and protection, offering a cost-effective and efficient solution for extending the lifespan of metal infrastructure (Quraishi & Sardar, 2002).

Antidepressant Activity

The synthesis and evaluation of imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol, which share a structural framework with this compound, have been investigated for their antidepressant activity. This research highlights the compound's potential in developing new therapeutic agents for treating depression, with significant reductions in immobility time observed in animal models, akin to the effects of the standard drug imipramine (Yusuf, Khan, & Ahmed, 2008).

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVZDQXUGYXTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14727531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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